3-(6-Aminopyridin-3-ylthio)benzoic acid
Description
3-(6-Aminopyridin-3-ylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage (-S-) at the 3-position of the benzene ring, connecting it to a 6-aminopyridin-3-yl group. The sulfur atom in the thioether group may enhance lipophilicity and influence hydrogen bonding or metal coordination.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2S/c13-11-5-4-10(7-14-11)17-9-3-1-2-8(6-9)12(15)16/h1-7H,(H2,13,14)(H,15,16) |
InChI Key |
UKKDCDGOQDTREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CN=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(6-Aminopyridin-3-yl)propanoic Acid (Similarity: 0.92)
- Structural Differences: Replaces the benzoic acid with a propanoic acid chain and lacks the thioether group.
- Applications: Propanoic acid derivatives are common in prodrugs or metabolic intermediates, suggesting possible utility in bioavailability enhancement .
Ethyl 2-(6-Aminopyridin-3-yl)acetate (Similarity: 0.88)
- Structural Differences : Features an ethyl ester group instead of a carboxylic acid and an acetate linker.
- Implications :
- The ester group increases lipophilicity, favoring passive membrane diffusion but reducing water solubility.
- The shorter acetate linker may limit steric interactions compared to the longer thioether-bridged structure.
- Applications : Esters are often used as prodrugs, hydrolyzing in vivo to release active carboxylic acids .
4-(6-Aminopyridin-3-yl)benzoic Acid (Similarity: 0.77)
- Structural Differences : Substitution occurs at the 4-position of benzoic acid instead of the 3-position.
- Implications :
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic Acid (CAS: 931361-63-6)
- Structural Differences: Incorporates a fused thieno[2,3-b]pyridine ring and a carboxamide linkage.
- Additional methyl groups may increase steric bulk, reducing solubility but enhancing metabolic stability .
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 3-(6-Aminopyridin-3-ylthio)benzoic acid | C₁₂H₁₀N₂O₂S | Benzoic acid, thioether, aminopyridine | 262.29 g/mol | Sulfur linkage, aromatic-planar structure |
| 3-(6-Aminopyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | Propanoic acid, aminopyridine | 166.18 g/mol | Aliphatic chain, higher flexibility |
| Ethyl 2-(6-aminopyridin-3-yl)acetate | C₉H₁₂N₂O₂ | Ester, aminopyridine | 180.21 g/mol | Lipophilic ester, prodrug potential |
| 4-(6-Aminopyridin-3-yl)benzoic acid | C₁₂H₁₀N₂O₂ | Benzoic acid, aminopyridine (para) | 214.22 g/mol | Para substitution, electronic effects |
| 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid | C₁₇H₁₅N₃O₃S | Thienopyridine, carboxamide, benzoic acid | 341.38 g/mol | Fused heterocycle, steric bulk |
Key Research Findings and Implications
- Similar methods could elucidate conformational dynamics in the target compound.
- The thioether group may modulate toxicity or metabolic pathways compared to oxygen-linked analogs.
- Synthetic Challenges : Thioether formation often requires harsh conditions (e.g., nucleophilic substitution with thiols), which may complicate scalability or purity.
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr pathway leverages the electron-withdrawing nature of the benzoic acid carboxyl group to activate the aromatic ring for nucleophilic attack. In this approach, 3-fluorobenzoic acid or 3-bromobenzoic acid serves as the electrophilic partner, while 6-amino-3-mercaptopyridine acts as the nucleophile. The carboxyl group at the para position directs substitution to the meta position (C3), ensuring regioselectivity.
Key Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) deprotonates the thiol to enhance nucleophilicity.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilize the transition state.
-
Temperature : Reactions proceed at 80–100°C under inert atmosphere to prevent thiol oxidation.
Example Protocol :
-
Combine 3-bromobenzoic acid (1.0 equiv), 6-amino-3-mercaptopyridine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMF.
-
Heat at 90°C for 12–16 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 70:30).
Yield : 45–60% (dependent on leaving group reactivity: Br > F).
Copper-Catalyzed Ullmann-Type Coupling
Catalytic System Optimization
Copper catalysts facilitate C–S bond formation between aryl halides and thiols under milder conditions than traditional Ullmann reactions. This method is advantageous for substrates sensitive to high temperatures.
Catalytic Components :
-
Catalyst : CuI (10 mol%) with ligands like N,N'-dimethylethylenediamine (DMEDA).
-
Base : K₃PO₄ or Cs₂CO₃.
Procedure :
-
Mix 3-iodobenzoic acid (1.0 equiv), 6-amino-3-mercaptopyridine (1.1 equiv), CuI (0.1 equiv), DMEDA (0.2 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO.
-
Stir at 110°C for 24 hours.
-
Acidify with HCl, filter, and recrystallize from ethanol/water.
One-Pot Tandem Deprotection-Coupling
Protecting Group Strategy
To prevent side reactions at the pyridinyl amine, a protection-deprotection sequence is employed. Acetylation of the amine enhances compatibility with harsh reaction conditions.
Synthetic Steps :
-
Protection : Treat 6-amino-3-mercaptopyridine with acetic anhydride to form N-(6-acetamidopyridin-3-yl)thioacetamide.
-
Coupling : React with 3-bromobenzoic acid under SNAr conditions (K₂CO₃, DMF, 90°C).
-
Deprotection : Hydrolyze with 10% HCl in ethanol to yield the final product.
Yield : 68% after deprotection.
Phase-Transfer Catalysis (PTC)
Enhanced Reaction Efficiency
Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, shuttling the thiolate anion into the organic phase for efficient coupling with aryl halides.
Optimized Conditions :
-
Catalyst : TBAI (20 mol%).
-
Solvent : Methanol/water (4:1) at reflux (65–70°C).
-
Base : K₂CO₃.
Workflow :
-
Dissolve 3-fluorobenzoic acid and 6-amino-3-mercaptopyridine in methanol.
-
Add TBAI and K₂CO₃, reflux for 6 hours.
-
Concentrate, acidify, and purify by recrystallization.
Comparative Analysis of Methodologies
| Method | Catalyst | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| SNAr | None | DMF | 90°C | 45–60% | Simplicity, no metal catalysts |
| Ullmann Coupling | CuI/DMEDA | DMSO | 110°C | 55–70% | Tolerance to steric hindrance |
| Tandem Deprotection | K₂CO₃ | DMF | 90°C | 68% | Prevents amine interference |
| Phase-Transfer Catalysis | TBAI | MeOH/H₂O | 65–70°C | 50–65% | Faster kinetics, scalable |
Challenges and Mitigation Strategies
Thiol Oxidation
Thiols are prone to disulfide formation. Solution : Conduct reactions under nitrogen/argon and add reducing agents like dithiothreitol (DTT).
Q & A
Q. What are the recommended synthetic routes for 3-(6-Aminopyridin-3-ylthio)benzoic acid?
The synthesis typically involves coupling a 6-aminopyridin-3-ylthiol derivative with a benzoic acid precursor. A nucleophilic aromatic substitution (SNAr) reaction is often employed, where the thiol group attacks an activated aromatic ring (e.g., halogenated benzoic acid derivatives). Protecting groups may be used to prevent side reactions at the amino group during synthesis .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a combination of analytical techniques:
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify substituent positions and aromatic coupling patterns.
- X-ray crystallography (if single crystals are obtainable) for absolute structural determination, as demonstrated for related benzoic acid derivatives .
Q. What solvent systems are optimal for solubility in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Pre-dissolution in DMSO followed by dilution in buffered aqueous solutions (pH 7.4) is recommended for in vitro studies. Solubility discrepancies between batches should be addressed via sonication or temperature optimization .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
Regioselective modification of the pyridine moiety requires careful control of reaction conditions:
- Use directing groups (e.g., amino or thioether) to guide electrophilic substitution.
- Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions at specific positions. Computational modeling (DFT) can predict reactive sites to guide experimental design .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions or compound purity. Implement:
Q. How can the compound’s interaction with biological targets be mechanistically characterized?
Advanced techniques include:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.
- Molecular docking and dynamics simulations to predict binding modes, leveraging structural data from related compounds (e.g., π-π stacking interactions observed in benzoic acid derivatives) .
Q. What methodologies are suitable for studying metabolic stability in preclinical models?
- In vitro microsomal assays (human/rodent liver microsomes) to assess cytochrome P450-mediated degradation.
- LC-MS/MS-based metabolomics to identify phase I/II metabolites, guided by protocols for structurally similar benzoic acid derivatives .
Methodological Considerations
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., logP, pKa)?
Validate experimental conditions using standardized protocols:
- Potentiometric titration for pKa determination.
- Shake-flask method with octanol/water partitioning for logP measurements. Cross-reference with computational predictions (e.g., ACD/Labs or MarvinSuite) .
Q. What safety precautions are critical for handling this compound?
- Use personal protective equipment (PPE) due to potential irritancy (based on safety data for analogous aminobenzoic acids).
- Avoid inhalation/contact with skin; work in a fume hood.
- Dispose of waste via approved chemical protocols, as advised in GHS-compliant safety sheets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
